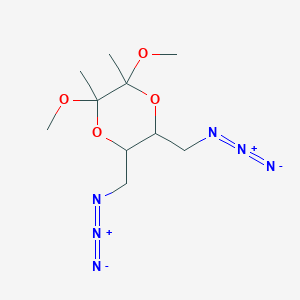![molecular formula C21H35BN2O5 B12508787 Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a boronic ester, and a tert-butyl group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Boronic Ester: This step involves the reaction of phenylboronic acid derivatives with appropriate alcohols in the presence of catalysts such as palladium.
Attachment of the Tert-butyl Group: This is usually done through alkylation reactions using tert-butyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of boranes.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronic ester moiety can interact with enzymes that have active site serine residues, forming reversible covalent bonds. This interaction can inhibit enzyme activity, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Derivatives: These compounds share the boronic ester moiety and have similar reactivity.
Piperazine Derivatives: Compounds with piperazine rings that exhibit similar biological activity.
Tert-butyl Esters: Compounds with tert-butyl groups that provide steric hindrance and stability.
Uniqueness
Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, boronic ester, and tert-butyl group
特性
分子式 |
C21H35BN2O5 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]borinic acid |
InChI |
InChI=1S/C21H35BN2O5/c1-19(2,3)28-18(25)24-13-11-23(12-14-24)17-10-8-9-16(15-17)22(27)29-21(6,7)20(4,5)26/h8-10,15,26-27H,11-14H2,1-7H3 |
InChIキー |
POZTXSLHWQDXMV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


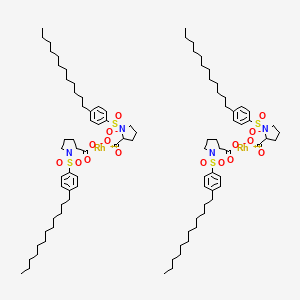
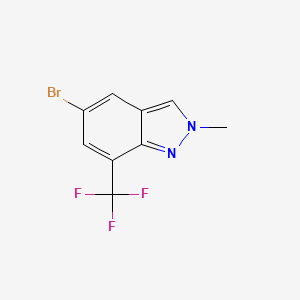
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
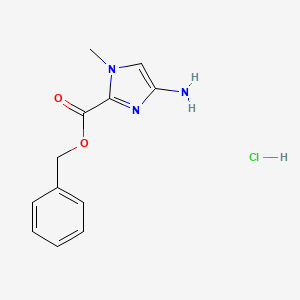
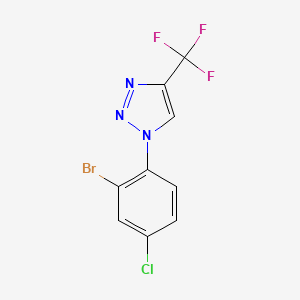
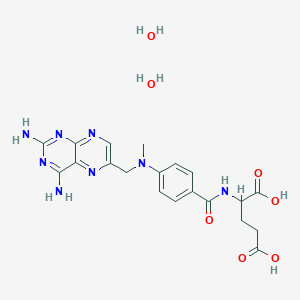

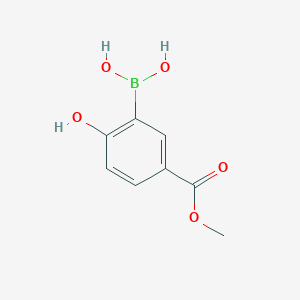
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)

![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
